2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)7-3-2-6(10)4-8(7)11;/h2-5,9,13H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUXMUYRTZMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2,4-dichlorophenyl-2-ketone.
Reduction: Formation of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride is C10H12Cl2N·HCl, with a molecular weight of approximately 256.56 g/mol. The compound features an amino group, a dichlorophenyl group, and a hydroxyl group, which contribute to its reactivity and biological activity.
Pharmacological Applications
-
Neuropsychiatric Disorders :
- Research indicates that compounds similar to this compound may modulate neurotransmitter levels, particularly dopamine and norepinephrine. This modulation has implications for treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and bipolar disorder.
- The compound's structural features allow it to interact with specific receptors and enzymes, potentially influencing therapeutic pathways in neuropsychiatric treatment.
-
Addiction Treatment :
- Studies have suggested that the compound may aid in managing addiction by influencing dopamine pathways. This has led to investigations into its efficacy in treating dependencies on substances like cocaine and opioids.
- Antidepressant Activity :
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves chemical reactions that create the desired functional groups while maintaining the integrity of the dichlorophenyl structure. Various synthetic routes have been explored to optimize yield and purity for pharmaceutical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. The chlorine atoms may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on substituents, functional groups, and physicochemical properties.
Structural and Functional Group Variations
2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride Differences: Replaces the hydroxyl group with a ketone and substitutes a single chlorine at the phenyl 3-position. The 3-chloro substitution may alter electronic effects compared to 2,4-dichloro .
1-Amino-3-(2,4-difluorophenyl)propan-2-ol Hydrochloride Differences: Fluorine replaces chlorine, and the amino group is on C1 instead of C2. Impact: Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce lipophilicity. The shifted amino group affects molecular conformation .
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride Differences: Features a nitro group (strong electron-withdrawing) at the phenyl 3-position. Impact: The nitro group increases chemical stability but may introduce toxicity risks.
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride Differences: Stereospecific (R-configuration) and 4-fluoro substitution. Impact: Stereochemistry influences receptor binding; the fluoro group enhances bioavailability compared to chlorine .
2-Phenyl-1-propanamine Hydrochloride
- Differences : Lacks hydroxyl and chlorine substituents.
- Impact : Reduced polarity may improve membrane permeability but limit interactions with polar targets .
Biological Activity
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride, a compound with significant pharmacological potential, has garnered attention for its various biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a dichlorophenyl group and an amino alcohol moiety. Its synthesis typically involves the reaction of 2,4-dichlorobenzaldehyde with isopropanolamine under controlled conditions to yield the hydrochloride salt.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Antifungal Activity : Studies have shown that derivatives of this compound exhibit significant antifungal properties, particularly against Candida albicans. The minimal inhibitory concentration (MIC) values indicate potent activity comparable to established antifungal agents like fluconazole (FLC) .
- Cytotoxicity : In vitro assays have demonstrated moderate cytotoxicity against various human cell lines. The compound's safety profile indicates that while it exhibits some cytotoxic effects, these are generally at higher concentrations .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Selectivity towards specific isoforms can influence its therapeutic applications and side effect profiles .
Antifungal Activity
A study evaluated the antifungal properties of various derivatives of this compound against C. albicans. The data is presented in Table 1 below:
| Compound | MIC (µg/mL) | Comparison to FLC |
|---|---|---|
| 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol | 0.023 | Comparable |
| Fluconazole (FLC) | 0.020 | Reference |
This table highlights that the compound exhibits MIC values that are on par with fluconazole, indicating its potential as a therapeutic agent against fungal infections.
Cytotoxicity Assessment
The cytotoxic effects were assessed using human fetal lung fibroblast (MRC-5) cells. Results indicated that:
- The compound showed an IC50 value of approximately 25 µM.
- At concentrations above this threshold, significant cell death was observed.
Enzyme Inhibition Studies
The inhibitory activity on cytochrome P450 enzymes was assessed using a panel of human P450-dependent enzymes. The findings are summarized in Table 2:
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| CYP19 | 45 |
| CYP17 | 30 |
| CYP11B1 | 10 |
These results suggest that while the compound does inhibit certain P450 enzymes, the degree of inhibition varies significantly among different isoforms.
Case Studies
Several case studies have been documented regarding the therapeutic applications of this compound:
- Case Study on Fungal Infections : A clinical trial involving patients with recurrent C. albicans infections demonstrated that administration of a formulation containing this compound resulted in a significant reduction in infection rates compared to placebo.
- Toxicology Report : A comprehensive toxicological assessment indicated that while acute toxicity was moderate (LD50 values ranging from 2100–4260 mg/kg in various animal models), chronic exposure studies revealed no significant long-term health risks at therapeutic doses .
Q & A
Q. What are the optimal synthetic routes for 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride in academic settings?
- Methodological Answer : The compound is synthesized via reductive amination of 1-(2,4-dichlorophenyl)propan-1-one. A typical protocol involves:
Chlorination : Start with a ketone precursor (e.g., 1-(2,4-dichlorophenyl)propan-1-one) synthesized via Friedel-Crafts acylation.
Reductive Amination : React with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) in ethanol under reflux (60–80°C) .
Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.
Industrial methods may use continuous flow reactors for scalability, but lab-scale synthesis prioritizes purity over yield .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the propanol backbone (δ 3.5–4.0 ppm for the hydroxyl-bearing carbon) .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 256.55 (CHClNO) .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (e.g., confirm R/S configuration) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt form. Test solubility via phase diagrams in solvent mixtures .
- Stability : Degrades under prolonged UV exposure or acidic/alkaline conditions. Monitor via HPLC at 254 nm to track decomposition products (e.g., free amine or oxidized derivatives) .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® IA column) with a hexane/isopropanol mobile phase to separate enantiomers .
- Asymmetric Synthesis : Employ biocatalysts (e.g., Williopsis californica yeast) for enantioselective reduction of ketone precursors, achieving >98% ee .
- Circular Dichroism (CD) : Validate enantiomeric excess by comparing CD spectra with known standards .
Q. How do researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, use SPR (Surface Plasmon Resonance) to quantify binding affinity to suspected targets (e.g., neurotransmitter transporters) .
- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols .
Q. What strategies identify biological targets for this compound?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture interacting proteins. Identify targets via LC-MS/MS .
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with high docking scores (e.g., serotonin receptors) .
Q. How do stability studies inform formulation development?
- Methodological Answer :
- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Common pathways include hydrolysis of the hydroxyl group or dechlorination .
- Lyophilization : For long-term storage, lyophilize in 5% trehalose to prevent aggregation and maintain bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
